molecular formula C8H9BrO3 B12517383 4-Bromo-5-(hydroxymethyl)-2-methoxyphenol CAS No. 655238-34-9

4-Bromo-5-(hydroxymethyl)-2-methoxyphenol

Cat. No.: B12517383
CAS No.: 655238-34-9
M. Wt: 233.06 g/mol
InChI Key: NYJGSUWOONXWMP-UHFFFAOYSA-N
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Description

Historical Context and Initial Chemical Literature Discoveries

While a definitive first synthesis of 4-Bromo-5-(hydroxymethyl)-2-methoxyphenol is not extensively documented in early chemical literature, its emergence is intrinsically linked to the broader exploration of brominated phenols. The study of bromophenols gained significant momentum with their discovery as natural products in marine algae. nih.govmdpi.comruc.dkresearchgate.netnih.gov The first two bromophenols were identified in the red alga Rhodomela larix in 1967. mdpi.com This discovery spurred further investigation into the chemical diversity and synthetic accessibility of this class of compounds.

A documented laboratory synthesis of a closely related precursor, 2-Bromo-5-hydroxy-4-methoxybenzenemethanol, involved the treatment of the starting material with thionyl chloride in dry chloroform. researchgate.netmdpi.com This reaction highlights a common synthetic strategy for modifying the functional groups on the bromophenol scaffold. The synthesis of this compound itself is often achieved through multi-step reactions starting from commercially available precursors like 4-bromoguaiacol. chemicalbook.com

Structural Features of this compound and Analogous Bromophenols

The structure of this compound is characterized by a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, a methoxy (B1213986) group, and a hydroxymethyl group. This specific arrangement of functional groups imparts distinct chemical properties to the molecule.

PropertyValue
IUPAC Name This compound
Alternate IUPAC Name 2-Bromo-5-hydroxy-4-methoxybenzenemethanol
Molecular Formula C8H9BrO3
Molecular Weight 233.061 g/mol
SMILES COC1=CC(Br)=C(CO)C=C1O
InChIKey NYJGSUWOONXWMP-UHFFFAOYSA-N
Data sourced from Matrix Fine Chemicals matrix-fine-chemicals.com

The presence of both a hydroxyl and a hydroxymethyl group allows for potential intramolecular and intermolecular hydrogen bonding, influencing its physical properties such as melting point and solubility. The electronic effects of the bromine and methoxy substituents on the aromatic ring also play a crucial role in its reactivity.

Analogous bromophenols found in nature and synthesized in the laboratory exhibit a wide array of structural diversity. For instance, some possess multiple bromine atoms or different substitution patterns of hydroxyl and methoxy groups. This structural variety is a key determinant of their biological activity.

Rationale for Academic Investigation: Significance as a Synthetic Intermediate and Bioactive Scaffold

The academic investigation into this compound is driven by two primary factors: its utility as a synthetic intermediate and its potential as a bioactive scaffold.

As a synthetic intermediate, the functional groups on the molecule offer multiple sites for chemical modification. For example, the hydroxymethyl group can be converted into other functional groups, as demonstrated by its reaction with thionyl chloride to yield 4-Bromo-5-(chloromethyl)-2-methoxyphenol. researchgate.netmdpi.com This versatility makes it a valuable building block for the synthesis of more complex molecules with desired properties. For instance, related bromophenols have been used as starting materials in the synthesis of key intermediates for drugs like Bosutinib, a tyrosine kinase inhibitor used in cancer therapy. chemicalbook.com

The broader class of bromophenols, particularly those isolated from marine algae, has been shown to possess a range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties. nih.govmdpi.comruc.dkresearchgate.netnih.gov This established bioactivity of the bromophenol scaffold provides a strong rationale for investigating this compound and its derivatives for potential therapeutic applications.

Overview of Key Research Areas and Methodological Approaches

Research on this compound and related compounds generally falls into several key areas:

Synthesis and Characterization: This involves the development of efficient synthetic routes to produce the compound and its analogues. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized molecules. researchgate.net

Exploration as a Synthetic Building Block: Researchers investigate the reactivity of the compound and its utility in the synthesis of more complex target molecules. This includes its application in reactions like the Diels-Alder reaction to create polyfunctionalized bicyclic systems. chemicalbook.com

Evaluation of Biological Activity: Given the known bioactivities of bromophenols, a significant area of research is the screening of this compound and its derivatives for various biological effects. This often involves in vitro assays to assess their antioxidant, anticancer, or antimicrobial potential. nih.gov

Methodological approaches in this field are diverse, ranging from classical organic synthesis techniques to modern analytical and biological screening methods. The ultimate goal is to unlock the full potential of this and other bromophenols as both versatile chemical tools and sources of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

655238-34-9

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

4-bromo-5-(hydroxymethyl)-2-methoxyphenol

InChI

InChI=1S/C8H9BrO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-3,10-11H,4H2,1H3

InChI Key

NYJGSUWOONXWMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CO)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Bromo 5 Hydroxymethyl 2 Methoxyphenol

Established Synthetic Pathways to the Core Phenolic Structure

Regioselective Bromination Strategies of Methoxy-Substituted Phenols

The introduction of a bromine atom onto a phenol (B47542) ring is a classic electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents, primarily the strongly activating hydroxyl and methoxy (B1213986) groups. In a precursor like a 2-methoxyphenol (guaiacol) derivative, both the hydroxyl and methoxy groups are ortho-, para-directing. The challenge lies in controlling the bromination to achieve substitution at the desired position.

Research into the bromination of substituted phenols has yielded several methods to control regioselectivity. For instance, the bromination of 4-hydroxybenzaldehyde (B117250) to yield 3-bromo-4-hydroxybenzaldehyde (B1265673) (a precursor to vanillin) is a well-documented transformation. udel.edu This reaction illustrates the directing power of the hydroxyl group to the ortho position. Similarly, the synthesis of 5-bromovanillin (B1210037) from vanillin (B372448) using bromine in methanol (B129727) demonstrates the bromination ortho to the hydroxyl group. youtube.com

The choice of brominating agent and reaction conditions is critical for achieving high selectivity and yield. Common reagents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and dibromohydantoin. youtube.comgoogle.com The solvent can also play a significant role; for example, conducting the reaction in methanol is common. udel.eduyoutube.com

Table 1: Examples of Regioselective Bromination of Phenolic Aldehydes

Starting MaterialBrominating Agent/ConditionsProductYieldReference
4-HydroxybenzaldehydeBr₂ in MeOH3-Bromo-4-hydroxybenzaldehydeNot specified, used directly in next step udel.edu
VanillinBr₂ in MeOH, 0°C5-BromovanillinNot specified youtube.com
3-HydroxybenzaldehydeBr₂ in CH₂Cl₂2-Bromo-5-hydroxybenzaldehyde63% chemicalbook.com

For the synthesis of the target compound, a potential starting material could be 3-hydroxy-4-methoxybenzaldehyde (isovanillin). Bromination would be directed by the powerful hydroxyl group to the ortho position (C2 or C6). To achieve the desired 4-bromo substitution pattern (relative to the final hydroxymethyl group), one would need to start with a precursor where the C4 position is the most activated and sterically accessible site for bromination.

Introduction and Functionalization of the Hydroxymethyl Moiety

The hydroxymethyl group [-CH₂OH] is typically introduced by the reduction of a corresponding benzaldehyde (B42025) [-CHO] or benzoic acid [-COOH] derivative. The reduction of an aldehyde is a common and high-yielding transformation, often accomplished with hydride reagents.

A key example is the synthesis of 2-bromo-5-hydroxy-4-methoxybenzenemethanol, an isomer of the target compound. In this synthesis, the precursor 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) is reduced to the corresponding benzyl (B1604629) alcohol using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695). mdpi.org This reaction proceeds with high efficiency, providing the hydroxymethyl group without affecting the other functionalities on the ring.

Table 2: Reduction of Benzaldehydes to Benzyl Alcohols

Starting MaterialReducing Agent/ConditionsProductYieldReference
2-Bromo-5-hydroxy-4-methoxybenzaldehydeNaBH₄ in EtOH, 15°C to ambient temp.2-Bromo-5-hydroxy-4-methoxybenzenemethanol66% mdpi.org

This established method is directly applicable to the synthesis of 4-bromo-5-(hydroxymethyl)-2-methoxyphenol from its corresponding aldehyde precursor, 4-bromo-5-formyl-2-methoxyphenol. The mild nature of NaBH₄ ensures that the phenolic hydroxyl and the aryl bromide remain intact during the reduction.

Etherification Reactions for Methoxy Group Incorporation

The methoxy group [-OCH₃] is a defining feature of the target molecule. In many synthetic routes, this group is present in the starting material, such as vanillin or guaiacol (B22219). However, if the synthesis starts from a dihydroxy precursor, a selective etherification step is required. The Williamson ether synthesis is a classic method for forming ethers, where a phenoxide ion reacts with an alkyl halide (e.g., methyl iodide).

A more modern and often higher-yielding approach for aryl ether synthesis is copper-catalyzed etherification. For instance, in a two-step synthesis of vanillin from 4-hydroxybenzaldehyde, the intermediate 3-bromo-4-hydroxybenzaldehyde is coupled with sodium methoxide (B1231860) in the presence of a copper(I) bromide (CuBr) catalyst. udel.eduresearchgate.net This reaction, likely proceeding through a mechanism involving oxidative addition and reductive elimination, effectively replaces the aryl bromide with a methoxy group. udel.edu While this example shows the formation of a methoxy group by displacing a bromine, similar copper-assisted nucleophilic aromatic substitution reactions can be used to methylate a hydroxyl group.

Protective Group Strategies for Phenolic Hydroxyl and Hydroxymethyl Groups

In the synthesis of complex molecules with multiple reactive sites, such as the target compound, protecting groups are indispensable tools. jocpr.com They are used to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wiley-vch.de

For the synthesis of this compound, both the phenolic hydroxyl and the benzyl alcohol (hydroxymethyl) groups may require protection depending on the synthetic sequence.

Phenolic Hydroxyl Protection: The phenolic -OH is acidic and can interfere with base-catalyzed reactions or reactions involving organometallic reagents. Common protecting groups for phenols include methyl ethers (though removal can be harsh), benzyl ethers (Bn), which can be removed by hydrogenolysis, and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). utsouthwestern.edu The choice depends on the stability required for subsequent steps and the conditions needed for deprotection.

Hydroxymethyl Group Protection: The primary alcohol of the hydroxymethyl group can be oxidized or may interfere with reactions targeting the phenol. It can be protected as a silyl ether (e.g., TBDMS, TIPS) or a benzyl ether. wiley-vch.de

An effective strategy often employs orthogonal protecting groups , which can be removed under different conditions, allowing for the selective deprotection of one functional group while another remains protected. jocpr.com For example, a silyl ether on the hydroxymethyl group can be removed with fluoride (B91410) ions, while a benzyl ether on the phenol can be cleaved by hydrogenation, allowing for precise, stepwise manipulation of the molecule. researchgate.netresearchgate.net

Novel and Sustainable Synthesis Approaches

While established methods provide reliable pathways, there is a growing emphasis on developing more sustainable and efficient synthetic routes. These novel approaches often leverage biocatalysis to achieve high selectivity under mild conditions.

Chemo-Enzymatic and Biocatalytic Syntheses of this compound and Related Analogs

Chemo-enzymatic synthesis integrates the selectivity of enzymatic transformations with the power of traditional organic chemistry. While a specific chemo-enzymatic route for this compound has not been detailed in the literature, the principles of biocatalysis can be applied to propose potential sustainable pathways.

Enzymes, particularly lipases, are widely used for their ability to catalyze reactions with high regio- and enantioselectivity under mild conditions. For a molecule like the target compound, potential enzymatic applications include:

Regioselective Acylation/Deacylation: A lipase (B570770) could be used to selectively acylate the primary hydroxymethyl group in the presence of the phenolic hydroxyl, or vice-versa, providing an alternative to traditional protecting group strategies.

Kinetic Resolution: If a racemic intermediate is formed during the synthesis, a lipase could be used to selectively acylate one enantiomer, allowing for the separation of the two and the production of an enantiopure final product. Chemo-enzymatic syntheses of other complex molecules, such as the β-blocker (S)-betaxolol, have successfully employed lipase-catalyzed kinetic resolution of a chlorohydrin intermediate.

The use of enzymes from sources like Candida antarctica (lipase B, CALB) has been shown to be effective in synthesizing renewable phenolic antioxidants from natural resources like ferulic acid and vegetal oils. This demonstrates the potential for developing biocatalytic steps using renewable feedstocks for the synthesis of functionalized bromophenols. Such approaches reduce the reliance on harsh reagents and can lead to more environmentally benign manufacturing processes.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

The bromine atom on the aromatic ring of this compound serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the core structure, enabling the synthesis of a diverse range of derivatives. While specific studies on this exact substrate are not prevalent in the searched literature, the reactivity can be inferred from established protocols for similar aryl bromides, such as bromoguaiacol or other substituted bromophenols. chemicalbook.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming aryl-aryl or aryl-vinyl bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the presence of the acidic phenolic proton necessitates the use of a sufficient amount of base to both facilitate the catalytic cycle and deprotonate the phenol. The choice of catalyst, ligand, and solvent system is crucial for achieving high yields and preventing side reactions. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This method allows for the introduction of vinyl groups onto the aromatic ring. The reaction conditions, particularly the catalyst and base, can be tailored to accommodate the functional groups present on the phenol. organic-chemistry.org Ionic liquids have been explored as green solvent alternatives in Heck reactions, which can also facilitate catalyst recycling. wikipedia.org

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is the method of choice, reacting the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically uses a dual catalyst system of palladium and copper(I) with an amine base. wikipedia.orgresearchgate.net Copper-free versions have also been developed to circumvent issues related to homocoupling of the alkyne (Glaser coupling). nih.gov The mild conditions of the Sonogashira reaction are generally compatible with the phenol and benzyl alcohol functionalities. wikipedia.org

The following table outlines plausible conditions for these coupling reactions based on general knowledge and literature for related compounds.

Reaction Type Coupling Partner Catalyst System Base Solvent Potential Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O5-(Hydroxymethyl)-4'-methoxy-3-biphenylol
HeckStyrenePd(OAc)₂ / PPh₃Et₃NDMF5-(Hydroxymethyl)-2-methoxy-4-styrylphenol
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF5-(Hydroxymethyl)-2-methoxy-4-(phenylethynyl)phenol

This interactive table summarizes potential transition metal-catalyzed reactions. The specified products are hypothetical based on established reaction mechanisms.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its precursors is crucial for minimizing environmental impact. Key areas of focus include the use of safer reagents, environmentally benign solvents, and energy-efficient processes.

The synthesis of the precursor 5-bromo-2-methoxyphenol (B1267044) (5-bromoguaiacol) can be made greener by avoiding hazardous reagents like liquid bromine. chemicalbook.com Traditional methods often involve protecting the phenolic hydroxyl, followed by bromination and deprotection. chemicalbook.comgoogle.com A greener alternative involves the direct bromination of phenols using a combination of an alkali metal bromide (like NaBr) and an oxidant such as hydrogen peroxide (H₂O₂), often in a more benign solvent like ethanol or even water. rsc.org Another eco-friendly approach utilizes a bromide-bromate mixture under aqueous acidic conditions, which avoids the handling of elemental bromine altogether. chemindigest.com

Further steps in the synthesis, such as the hydroxymethylation of the brominated phenol to introduce the -CH₂OH group, can also be optimized. Conventional hydroxymethylation might use formaldehyde (B43269) under basic conditions. youtube.com The development of solid acid or base catalysts can reduce waste and allow for easier separation and catalyst recycling, aligning with green chemistry goals. iitm.ac.in For instance, microporous titanoaluminophosphate molecular sieves have been used for the selective hydroxymethylation of phenol. iitm.ac.in

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, or propylene (B89431) carbonate. acs.org

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. rsc.org

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its three principal functional groups: the phenolic hydroxyl, the benzylic hydroxymethyl group, and the aromatic bromine atom. This trifunctional nature allows for a wide range of selective chemical transformations.

Nucleophilic Substitution Reactions at the Bromine Center

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally challenging on this substrate. SNAr reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group, which facilitates the formation of a stable Meisenheimer complex intermediate. In this compound, the methoxy and hydroxyl groups are electron-donating, which deactivates the ring towards nucleophilic attack, making classical SNAr conditions ineffective.

However, the bromine can be substituted using transition metal-catalyzed methods, which proceed via different mechanisms. The Buchwald-Hartwig amination, for example, allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. chemspider.com This reaction is highly versatile and tolerant of various functional groups, providing a synthetic equivalent to a nucleophilic substitution by an amine. For instance, reacting the title compound with an amine like morpholine (B109124) using a catalyst system such as Pd₂(dba)₃/BINAP and a base like NaOt-Bu would be expected to yield the corresponding amino derivative. chemspider.com

Modifications of the Hydroxymethyl Group

The hydroxymethyl group is a prime site for derivatization, allowing for the introduction of various functionalities through esterification, etherification, and oxidation.

Esterification and Etherification Studies

The hydroxymethyl group of this compound can be selectively modified in the presence of the phenolic hydroxyl group. The higher nucleophilicity of the primary alcohol compared to the more sterically hindered and electronically less reactive phenolic hydroxyl allows for selective reactions under controlled conditions.

Esterification: The benzylic alcohol can be converted to its corresponding ester using various methods. A study on the esterification of 4-hydroxybenzyl alcohol with acetyl chloride under solvent-free conditions demonstrated that the benzylic -OH group reacted selectively, leaving the phenolic -OH group intact. iiste.org This selectivity is highly valuable. Enzymatic methods, using lipases such as Candida antarctica lipase B (CALB), also provide a green and highly selective route for the esterification of benzyl alcohols with fatty acids to produce lipophilic esters. nih.gov

Etherification: The synthesis of ethers from the hydroxymethyl group can also be achieved selectively. Iron(III) chloride has been used as an eco-friendly catalyst for the symmetrical etherification of benzyl alcohols. acs.org For unsymmetrical ethers, a primary or secondary alcohol can be reacted with the benzylic alcohol under acidic conditions or using specific catalysts that favor ether formation at the more reactive benzylic position.

Reaction Type Reagent Catalyst/Conditions Selective Product
EsterificationAcetic AnhydridePyridine (B92270)4-Bromo-2-methoxy-5-(acetoxymethyl)phenol
EsterificationHexanoic AcidCandida antarctica lipase B (CALB)4-Bromo-5-(hexanoyloxymethyl)-2-methoxyphenol
EtherificationBenzyl BromideNaH / THF4-Bromo-5-(benzyloxymethyl)-2-methoxyphenol

This interactive table summarizes potential selective modifications of the hydroxymethyl group.

Selective Oxidation Pathways to Aldehydes and Carboxylic Acids

Selective oxidation of the hydroxymethyl group offers a pathway to the corresponding aldehyde (4-bromo-5-formyl-2-methoxyphenol) and carboxylic acid (4-bromo-5-carboxy-2-methoxyphenol), which are valuable synthetic intermediates. A significant challenge in this transformation is to prevent the oxidation of the electron-rich phenol ring, which can lead to the formation of quinones or polymeric materials. libretexts.org

To achieve selective oxidation to the aldehyde, mild and specific oxidizing agents are required. Reagents such as manganese dioxide (MnO₂), which is known for the selective oxidation of benzylic and allylic alcohols, would be a suitable choice. Other possibilities include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an aprotic solvent like dichloromethane.

Further oxidation of the aldehyde to the carboxylic acid can be accomplished using reagents like sodium chlorite (B76162) (NaClO₂) with a scavenger such as 2-methyl-2-butene (B146552) to prevent side reactions. Alternatively, a two-step, one-pot procedure could be employed, or more robust oxidants like potassium permanganate (B83412) (KMnO₄) under carefully controlled basic conditions, followed by acidic workup, could be used, though this risks over-oxidation. Biocatalytic methods, which operate under mild conditions, also present a promising green alternative for these transformations. nih.gov

Target Product Reagent Conditions
AldehydeManganese Dioxide (MnO₂)Dichloromethane, room temp.
AldehydePyridinium Chlorochromate (PCC)Dichloromethane, room temp.
Carboxylic AcidSodium Chlorite (NaClO₂) / NaH₂PO₄t-BuOH / H₂O
Carboxylic AcidPotassium Permanganate (KMnO₄)aq. NaOH, then H₃O⁺

This interactive table outlines potential selective oxidation reactions.

Reduction Reactions

The reduction of this compound can be targeted at two primary sites: the aromatic bromine substituent and the hydroxymethyl group.

One of the key reduction reactions is the removal of the bromine atom, a process known as hydrodebromination or dehalogenation. This transformation is typically achieved through catalytic hydrogenation. While specific reaction conditions for the complete hydrodebromination of this compound to 2-(hydroxymethyl)-4-methoxyphenol (B1331153) are not extensively detailed in the available literature, this reaction is a common and predictable transformation for aryl bromides. The process generally involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or cyclohexene.

The reduction of the hydroxymethyl group to a methyl group is a more challenging transformation that would require harsher reaction conditions, and is less commonly reported for this specific molecule.

Reaction TypeReagents and Conditions (General)Product
HydrodebrominationH₂, Pd/C, solvent (e.g., ethanol, ethyl acetate)2-(Hydroxymethyl)-4-methoxyphenol
HydrodebrominationAmmonium formate, Pd/C, solvent (e.g., methanol)2-(Hydroxymethyl)-4-methoxyphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations, most notably etherification and esterification.

Etherification: The synthesis of phenolic ethers from this compound can be accomplished through Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. For instance, methylation of the phenolic hydroxyl group would yield 4-bromo-1,2-dimethoxy-5-(hydroxymethyl)benzene.

Esterification: The phenolic hydroxyl group can also be readily converted into an ester. This is typically achieved by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base like pyridine or triethylamine. For example, reaction with acetyl chloride would produce 4-bromo-5-(hydroxymethyl)-2-methoxyphenyl acetate.

Reaction TypeReagents and ConditionsProduct Example
Etherification (Williamson)1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (e.g., CH₃I)4-Bromo-1,2-dimethoxy-5-(hydroxymethyl)benzene
EsterificationAcylating agent (e.g., Acetyl chloride), Base (e.g., Pyridine)4-Bromo-5-(hydroxymethyl)-2-methoxyphenyl acetate

Electrophilic Aromatic Substitution Patterns on the Phenol Ring

The aromatic ring of this compound is substituted with four different groups: a bromine atom, a hydroxymethyl group, a methoxy group, and a phenolic hydroxyl group. The directing effects of these substituents govern the regioselectivity of further electrophilic aromatic substitution reactions.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. The hydroxymethyl (-CH₂OH) group is a weakly deactivating, ortho-, para-director. The bromine (-Br) atom is a deactivating, ortho-, para-director.

Considering the positions of the existing substituents, the hydroxyl and methoxy groups are para to each other. The position ortho to the powerful hydroxyl group (and meta to the methoxy and bromo groups) is the most likely site for electrophilic attack. The other available position is ortho to the methoxy group and meta to the hydroxyl and bromo groups.

An example that illustrates this regioselectivity is the nitration of a similar system. The nitration of 4-(hydroxymethyl)-2-methoxyphenol would be expected to yield 4-(hydroxymethyl)-2-methoxy-5-nitrophenol. This suggests that in this compound, the position between the bromine and hydroxymethyl groups (C6) is the most probable site for electrophilic substitution.

Further bromination of related phenolic compounds has also been observed, indicating that under appropriate conditions, a second bromine atom could be introduced onto the ring, likely at the C6 position.

Electrophilic SubstitutionProbable Site of SubstitutionExpected Product
NitrationC64-Bromo-5-(hydroxymethyl)-2-methoxy-6-nitrophenol
Halogenation (e.g., Bromination)C64,6-Dibromo-5-(hydroxymethyl)-2-methoxyphenol
Friedel-Crafts AcylationC61-(5-Bromo-2-hydroxy-3-methoxy-4-(hydroxymethyl)phenyl)ethan-1-one

Stereochemical Control in Synthesis and Derivatization

While this compound itself is an achiral molecule, stereochemical considerations become crucial when it is used as a starting material or intermediate in the synthesis of chiral molecules. The functional groups present offer handles for the introduction of stereocenters.

One potential avenue for introducing stereochemistry is through the reactions of the hydroxymethyl group. For instance, oxidation of the hydroxymethyl group to an aldehyde, followed by a nucleophilic addition reaction (e.g., with a Grignard reagent), would generate a new chiral center at the benzylic position. The stereochemical outcome of such a reaction could be controlled by using chiral reagents or catalysts.

Another approach involves enzymatic reactions, which are well-known for their high stereoselectivity. For example, a prochiral ketone derived from this compound could be stereoselectively reduced to a chiral alcohol using enzymes like baker's yeast. While no direct examples involving this compound are documented, the asymmetric synthesis of related complex molecules has been achieved using such enzymatic reduction steps to establish key stereocenters. elsevierpure.com

The development of synthetic routes that control the stereochemistry at a newly formed chiral center is a critical aspect of modern organic synthesis, enabling the production of enantiomerically pure compounds.

TransformationMethod for Stereochemical ControlPotential Chiral Product
Addition to an aldehyde derived from the hydroxymethyl groupUse of a chiral nucleophile or catalystChiral secondary alcohol
Reduction of a ketone derived from the moleculeEnzymatic reduction (e.g., baker's yeast)Chiral secondary alcohol

Advanced Spectroscopic and Structural Characterization Techniques in Research on 4 Bromo 5 Hydroxymethyl 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides atom-specific information about the chemical environment, connectivity, and spatial relationships within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 4-Bromo-5-(hydroxymethyl)-2-methoxyphenol, the ¹H NMR spectrum is expected to show characteristic signals corresponding to each type of proton in the molecule. The aromatic region would likely display two singlets, as the protons at positions 3 and 6 on the benzene (B151609) ring are not adjacent and thus would not exhibit splitting from each other. The methoxy (B1213986) and hydroxymethyl groups would also produce distinct singlet signals. The protons of the phenolic and alcoholic hydroxyl groups typically appear as broad singlets that can be confirmed by D₂O exchange.

Based on the analysis of similar substituted phenols and anisoles, the predicted chemical shifts (δ) are summarized below. beilstein-journals.orgchemicalbook.comnih.gov

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenolic OH~5.5-6.0Broad Singlet1H
Aromatic H (H-6)~7.10Singlet1H
Aromatic H (H-3)~6.95Singlet1H
Hydroxymethyl CH₂~4.60Singlet2H
Alcoholic OH~2.0-2.5Broad Singlet1H
Methoxy CH₃~3.85Singlet3H

Note: Data are predicted based on established principles and spectral data of analogous compounds. Solvent is assumed to be CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show eight distinct signals, one for each unique carbon atom. The chemical shifts are heavily influenced by the nature of the substituents (hydroxyl, methoxy, bromo, and hydroxymethyl groups). The carbons directly attached to electronegative oxygen atoms (C-1, C-2) and the bromine atom (C-4) would appear significantly downfield.

Predicted chemical shifts for the carbon atoms are detailed in the following table, derived from substituent effects and data from related structures. beilstein-journals.orgresearchgate.net

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-OH)~146.0
C-2 (C-OCH₃)~148.5
C-3 (Ar-CH)~114.0
C-4 (C-Br)~112.0
C-5 (C-CH₂OH)~129.0
C-6 (Ar-CH)~116.0
-CH₂OH~64.5
-OCH₃~56.0

Note: Data are predicted based on established principles and spectral data of analogous compounds. Solvent is assumed to be CDCl₃.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling between the aromatic protons H-3 and H-6, supporting their para-relationship.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link the proton signals to their corresponding carbon signals: the aromatic H-3 and H-6 to C-3 and C-6, the methoxy protons to the methoxy carbon, and the hydroxymethyl protons to the hydroxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for this structure, as it shows long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The methoxy protons (~3.85 ppm) to the C-2 carbon (~148.5 ppm).

The hydroxymethyl protons (~4.60 ppm) to the C-4, C-5, and C-6 carbons.

The aromatic proton H-3 (~6.95 ppm) to carbons C-1, C-2, and C-5.

The aromatic proton H-6 (~7.10 ppm) to carbons C-2, C-4, and the hydroxymethyl carbon.

These HMBC correlations would provide irrefutable evidence for the substitution pattern on the benzene ring, confirming the placement of all functional groups relative to one another.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and providing clues about the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₈H₉BrO₃. matrix-fine-chemicals.com HRMS would be used to confirm the exact mass of the molecular ion. A key feature in the mass spectrum would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units, which is a definitive indicator of the presence of a single bromine atom.

Formula Ion Calculated Exact Mass
C₈H₉⁷⁹BrO₃[M]⁺231.9735
C₈H₉⁸¹BrO₃[M+2]⁺233.9715

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and the stability of its substructures. For this compound, several fragmentation pathways can be predicted:

Loss of Hydroxymethyl Radical : A common fragmentation for benzyl (B1604629) alcohols is the cleavage of the C-C bond to lose the hydroxymethyl group (•CH₂OH, 31 Da).

Loss of Methyl Radical : The methoxy group can lose a methyl radical (•CH₃, 15 Da).

Benzylic Cleavage : Cleavage of the bond between the aromatic ring and the hydroxymethyl group is a characteristic fragmentation pathway.

Analyzing these fragments allows researchers to piece together the structural components, confirming the presence and location of the hydroxymethyl and methoxy groups on the brominated phenol (B47542) core.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for assessing the purity of synthesized compounds and analyzing complex mixtures.

In the context of this compound, LC-MS is employed to verify the successful synthesis of the target molecule and to identify and quantify any impurities. A typical LC-MS method for phenolic compounds would involve a reversed-phase column (such as a C18 column) and a mobile phase gradient, often consisting of an aqueous solution with a small percentage of acid (like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govmdpi.com The acidic mobile phase helps to ensure sharp peak shapes for phenolic compounds.

As the sample passes through the LC column, this compound is separated from starting materials, by-products, and other impurities based on their differential partitioning between the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a common ionization technique for polar molecules like phenols and can be operated in either positive or negative ion mode. mdpi.com For phenols, negative ion mode is often preferred as the phenolic proton is easily lost, forming a [M-H]⁻ ion. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can confirm the molecular weight of the target compound and help in the identification of any impurities. For instance, a selective and sensitive LC-MS method was developed for the simultaneous determination of various phenolic compounds, showcasing the technique's utility in separating and identifying structurally similar molecules. nih.gov

The data obtained from an LC-MS analysis is typically presented as a chromatogram, which shows the intensity of the signal versus retention time. The purity of the this compound sample can be estimated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. While specific LC-MS data for this compound is not publicly available, the general parameters for such an analysis are well-established.

Table 1: Illustrative LC-MS Parameters for Analysis of Phenolic Compounds

ParameterTypical Value/Condition
LC Column Reversed-phase C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic Acid
Elution Gradient elution
Flow Rate 0.2-1.0 mL/min
Ionization Source Electrospray Ionization (ESI), often in negative mode for phenols
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion Trap
Detection Full scan or Selected Ion Monitoring (SIM)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Each functional group has characteristic absorption frequencies, making FTIR an excellent tool for qualitative analysis.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) groups (both phenolic and alcoholic).

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the hydroxymethyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ region.

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibrations of the C-O bonds in the phenol, alcohol, and ether functional groups would likely appear in the 1000-1300 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

The positions and intensities of these peaks provide a "fingerprint" for the molecule, allowing for its identification and confirmation of the presence of its key functional groups.

Table 2: Predicted FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Hydroxyl (-OH)O-H Stretch3200-3600Strong, Broad
Aromatic C-HC-H Stretch3000-3100Medium to Weak
Aliphatic C-HC-H Stretch2850-3000Medium
Aromatic C=CC=C Stretch1450-1600Medium to Strong
Phenol, Alcohol, EtherC-O Stretch1000-1300Strong
Aryl BromideC-Br Stretch500-600Medium to Strong

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be especially useful for observing the vibrations of the aromatic ring and the C-Br bond. The symmetric "breathing" mode of the benzene ring, which is often weak in the FTIR spectrum, typically gives a strong signal in the Raman spectrum. Similarly, the C-Br stretching vibration would be readily observable. The information from both FTIR and Raman spectra can be combined to obtain a more complete picture of the molecule's vibrational properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

To perform single crystal X-ray diffraction (SCXRD), a high-quality single crystal of this compound is required. This crystal is mounted in an X-ray diffractometer and rotated in a beam of X-rays. youtube.com The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom in the crystal lattice. youtube.com

The results from an SCXRD experiment would provide invaluable information about this compound, including:

Molecular Conformation: The exact spatial arrangement of the atoms, including the orientation of the hydroxymethyl and methoxy groups relative to the benzene ring.

Bond Lengths and Angles: Precise measurements of the lengths of all chemical bonds and the angles between them, which can offer insights into the electronic structure of the molecule.

Intermolecular Interactions: The way in which the molecules pack together in the crystal is determined by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. SCXRD can identify and characterize these interactions, which are crucial for understanding the physical properties of the solid. For example, the hydroxyl groups are likely to participate in hydrogen bonding, which would significantly influence the crystal packing.

While a crystal structure for this compound has not been reported in the searched literature, studies on similar brominated phenolic compounds have demonstrated the power of SCXRD in elucidating their solid-state structures. researchgate.netredalyc.org

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from SCXRD. acs.orgmq.edu.au The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules.

The surface can be colored according to various properties, most commonly the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. researchgate.net

For this compound, a Hirshfeld surface analysis would be expected to quantify the significant roles of hydrogen bonding involving the hydroxyl groups, as well as potential halogen bonding involving the bromine atom. The analysis would provide a percentage breakdown of all intermolecular contacts, offering a comprehensive picture of the forces governing the solid-state architecture of the compound.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of intermolecular forces, with hydrogen bonding often playing a dominant role, especially in molecules containing hydroxyl groups. While a specific crystal structure for this compound is not publicly available, valuable insights can be drawn from the analysis of closely related compounds, such as 4-bromo-2,6-bis(hydroxymethyl)phenol. researchgate.net

In the solid state, it is anticipated that this compound would form an extensive network of intermolecular hydrogen bonds. The primary hydrogen bond donors are the phenolic hydroxyl group and the hydroxyl group of the hydroxymethyl substituent. The oxygen atoms of these groups, as well as the oxygen of the methoxy group, can act as hydrogen bond acceptors.

A likely and significant interaction would be the formation of O-H···O hydrogen bonds, creating chains or more complex three-dimensional arrays of molecules. For instance, the phenolic hydroxyl group of one molecule could donate a proton to the hydroxymethyl oxygen of a neighboring molecule, and vice-versa, leading to a head-to-tail arrangement. The methoxy group's oxygen atom can also participate as a hydrogen bond acceptor, further stabilizing the crystal lattice.

To provide a more concrete example based on a related structure, the crystallographic data for 4-bromo-2,6-bis(hydroxymethyl)phenol reveals a monoclinic crystal system, which gives an indication of the possible packing symmetry. researchgate.net The hydrogen bonding in this analog is characterized by O-H···O interactions that link the molecules into corrugated layers. researchgate.net

Interactive Data Table: Crystallographic Data for the Analog 4-bromo-2,6-bis(hydroxymethyl)phenol

Crystal ParameterValue researchgate.net
Crystal SystemMonoclinic
Space GroupP121/c1
a (Å)7.365(4)
b (Å)14.479(4)
c (Å)8.433(2)
β (°)112.72(3)
Volume (ų)829.5
Z4

This data is for the related compound 4-bromo-2,6-bis(hydroxymethyl)phenol and is presented to illustrate the type of information obtained from X-ray crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption of UV light results in the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the π-electrons of the benzene ring. Specifically, π → π* transitions are anticipated to be the most prominent. These transitions involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. libretexts.org The presence of substituents on the benzene ring significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

The hydroxyl (-OH), methoxy (-OCH₃), and hydroxymethyl (-CH₂OH) groups are all considered auxochromes, which are groups that, when attached to a chromophore (the benzene ring in this case), modify the λmax and the intensity of the absorption. Both the hydroxyl and methoxy groups are strong activating groups that donate electron density to the benzene ring through resonance, which generally leads to a bathochromic (red) shift (a shift to longer wavelengths) of the π → π* transitions compared to unsubstituted benzene. researchgate.net

In addition to the strong π → π* transitions, weaker n → π* transitions may also be observed. These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen or bromine atoms) to an antibonding π* orbital of the aromatic ring. youtube.com These transitions are typically of lower intensity and can sometimes be obscured by the more intense π → π* bands.

The solvent used for UV-Vis analysis can also affect the spectrum. In polar solvents, the fine structure of the spectrum may be lost, and the position of λmax can shift due to solute-solvent interactions, particularly those involving hydrogen bonding.

Interactive Data Table: Expected Electronic Transitions and Approximate Absorption Maxima for Substituted Phenols

Transition TypeInvolved OrbitalsExpected Wavelength Range (nm)Notes
π → ππ (bonding) → π (antibonding)270 - 300This is the primary absorption band for substituted phenols. The exact λmax is dependent on the specific substituents and the solvent. researchgate.net
n → πn (non-bonding) → π (antibonding)> 300This transition is typically much weaker than the π → π* transition and may not always be clearly resolved. youtube.com

The expected wavelength ranges are typical for substituted phenols and serve as an estimation for this compound.

Computational and Theoretical Chemistry Studies of 4 Bromo 5 Hydroxymethyl 2 Methoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 4-Bromo-5-(hydroxymethyl)-2-methoxyphenol. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of its electronic structure and chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine the most stable molecular geometry. researchgate.netbanglajol.info This process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional conformation and steric effects. Furthermore, DFT calculations yield valuable data on the electronic properties, such as the distribution of electron density and the energies of molecular orbitals.

Table 1: Theoretical Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)
C-Br1.89
C-O (phenol)1.36
C-O (methoxy)1.37
O-H0.96
C-C (aromatic)1.39 - 1.41
C-C-C (aromatic)118 - 121
C-O-H109.5
C-O-C (methoxy)117.8

Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pearson.comossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily excited. For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the aromatic system.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-5.87
LUMO-1.25
HOMO-LUMO Gap (ΔE)4.62

Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface visually represents the electrostatic potential on the electron density surface, with different colors indicating varying potential values.

Typically, red and yellow regions denote negative electrostatic potential and are susceptible to electrophilic attack, indicating areas of high electron density. Blue and green regions represent positive electrostatic potential and are prone to nucleophilic attack, indicating areas of electron deficiency. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, making them sites for electrophilic interaction. In contrast, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular interactions, and charge transfer within a molecule. nih.gov By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability arising from hyperconjugative interactions.

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from DFT calculations, are used to quantify the reactivity of a molecule. researchgate.netwu.ac.th Global descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), provide a general measure of the molecule's reactivity.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. banglajol.info These descriptors are crucial for understanding the regioselectivity of chemical reactions involving this compound.

Table 3: Global Reactivity Descriptors for this compound

DescriptorValue
Chemical Hardness (η)2.31 eV
Chemical Potential (μ)-3.56 eV
Electrophilicity Index (ω)2.75 eV

Note: The data in this table is illustrative and calculated from the FMO energies in Table 2.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and simulation approaches are employed to study the behavior of this compound in a larger system, such as in solution or in the solid state.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvent molecules. These simulations can also be used to predict macroscopic properties such as diffusion coefficients and viscosity.

Monte Carlo (MC) simulations can be employed to explore the conformational space of the molecule and to study its interactions with other molecules in a system. These methods are particularly useful for studying the thermodynamics of solvation and binding processes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

No specific molecular dynamics (MD) simulation studies were found for this compound. Such simulations would be valuable for understanding the compound's dynamic behavior, including the conformational flexibility of the hydroxymethyl and methoxy groups and their interactions with solvent molecules. This analysis would provide insights into the molecule's preferred shapes and how it behaves in different environments, which is crucial for predicting its interactions with biological systems.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analog Design

There are no available Quantitative Structure-Activity Relationship (QSAR) studies centered on this compound. QSAR models are used to correlate variations in the physicochemical properties of compounds with their biological activities. For this compound, QSAR could be employed to design analogs with potentially enhanced or modified activities by systematically altering its chemical structure and predicting the resulting effects.

Theoretical Studies on Interaction with Specific Biomolecular Targets (e.g., Molecular Docking)

No molecular docking studies specifically investigating the interaction of this compound with biomolecular targets have been published. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method would be instrumental in identifying potential protein targets and elucidating the molecular basis of the compound's hypothetical biological activity.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

There is a lack of published research that theoretically predicts and correlates the spectroscopic properties (such as NMR, IR, and UV-Vis spectra) of this compound with experimental data. Such studies, often employing methods like Density Functional Theory (DFT), are essential for confirming the compound's structure and understanding its electronic properties.

Mechanistic Biological Investigations of 4 Bromo 5 Hydroxymethyl 2 Methoxyphenol

Molecular Mechanisms of Action in In Vitro Systems

The biological effects of 4-Bromo-5-(hydroxymethyl)-2-methoxyphenol at the molecular level have been explored through its influence on various enzymatic and receptor systems. These investigations are crucial for understanding its potential therapeutic applications.

Enzyme Modulation and Inhibition Pathways

The ability of this compound and related compounds to modulate the activity of specific enzymes is a key area of research. These interactions can influence major cellular signaling pathways.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target for the development of treatments for type 2 diabetes and obesity. The inhibition of PTP1B can enhance insulin sensitivity. Studies have shown that bromophenol derivatives isolated from marine algae possess significant PTP1B inhibitory activity. nih.gov For instance, a series of bromophenols have been synthesized and evaluated for their PTP1B inhibitory potential, with some compounds showing promising activity. nih.gov

Research on bromophenols from the red alga Rhodomela confervoides and the brown alga Leathesia nana identified several compounds with potent PTP1B inhibitory effects. nih.gov One such compound, 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol, which is structurally related to this compound, exhibited significant inhibition of PTP1B. nih.gov

Table 1: PTP1B Inhibition by Related Bromophenols

Compound IC50 (µM) Source
3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol 3.4 nih.gov
2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehyde 4.5 nih.gov
3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran 2.8 nih.gov

This table presents the half-maximal inhibitory concentration (IC50) values of various bromophenols against PTP1B.

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion. Their inhibition can slow the absorption of glucose, a therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. nih.govyoutube.com Phenolic compounds, particularly flavonoids, have been widely studied for their inhibitory effects on these enzymes. nih.govmdpi.com The inhibitory activity is often linked to the structure of the phenolic compound, including the presence and position of hydroxyl groups. nih.gov

While direct studies on this compound are not extensively documented in this context, the general inhibitory properties of polyphenols against α-amylase and α-glucosidase suggest that it may also possess such activities. nih.govmdpi.com The evaluation of various plant extracts rich in phenolic compounds has consistently shown dose-dependent inhibition of these enzymes. mdpi.com

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair and the regulation of gene expression. youtube.comyoutube.com It is a validated target in cancer therapy, and PARP-1 inhibitors have been developed as anticancer drugs. youtube.comyoutube.com Research into new PARP-1 inhibitors has explored various chemical scaffolds, including bromophenols.

A study focused on the design and synthesis of novel bromophenol-thiosemicarbazone hybrids identified compounds with potent and selective PARP-1 inhibitory activity. nih.gov One of the lead compounds from this series demonstrated excellent selective inhibition of PARP-1 with an IC50 value in the nanomolar range. nih.gov This suggests that the bromophenol moiety can be a critical component in the design of effective PARP-1 inhibitors, indicating a potential, yet to be explored, activity for this compound.

5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govthieme-connect.de As such, inhibitors of 5-LOX are of interest for the treatment of inflammatory diseases. researchgate.net A wide range of natural phenolic compounds have been investigated for their ability to inhibit 5-LOX. nih.govresearchgate.net The mechanism of inhibition can vary, with some compounds acting as redox inhibitors while others are non-redox competitive inhibitors. researchgate.net Although direct evidence for this compound is not available, the known anti-inflammatory properties of many phenolic compounds are attributed, in part, to their interaction with the 5-LOX pathway. nih.gov

Receptor Binding and Activation Studies (e.g., Serotonin (B10506) 2A Receptor)

The serotonin 2A (5-HT2A) receptor is a G-protein coupled receptor that is widely distributed in the central nervous system and is implicated in various physiological and pathological processes. nih.govebi.ac.ukebi.ac.uk It is a key target for a range of therapeutic agents. The binding affinity of ligands to this receptor is a critical determinant of their pharmacological effect.

Studies on structurally related brominated phenethylamines have revealed high-affinity binding to the 5-HT2A receptor. For example, 1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropan-1-ol, a β-oxygenated analog of the potent 5-HT2A agonist DOB, demonstrated a high binding affinity. researchgate.net The 1R,2R-isomer of this compound was found to have a Ki value of 0.5 nM for the 5-HT2A receptor. researchgate.net Another potent 5-HT2A agonist, TCB-2, also features a brominated phenyl ring in its structure. rsc.org These findings underscore the importance of the bromo-substituted phenyl moiety for high-affinity interaction with the 5-HT2A receptor, suggesting that this compound could also interact with this receptor.

Table 2: 5-HT2A Receptor Binding Affinity of a Related Brominated Compound

Compound Ki (nM) Receptor

This table shows the binding affinity (Ki) of a structurally related brominated compound to the serotonin 2A receptor.

Nucleic Acid (DNA/RNA) Interaction Mechanisms

There is limited specific information detailing the direct interaction mechanisms of this compound with nucleic acids like DNA or RNA. However, research on other functionalized aromatic compounds provides context for potential interactions. For instance, compounds containing a bromomethyl group, such as 4,5-bis(bromomethyl)acridine, have been shown to function as DNA alkylating agents, capable of intercalating into the DNA structure and forming crosslinks. researchgate.net While this compound does not possess a reactive bromomethyl group, its phenolic structure is a key feature of many compounds that do interact with biomacromolecules. Post-transcriptional modifications of RNA are crucial for its biological functions, with tRNA being extensively modified to ensure the fidelity of protein biosynthesis. oup.com The interaction of small molecules with these complex structures remains an area of active investigation.

Covalent and Non-Covalent Binding Studies with Proteins

Specific protein binding studies for this compound have not been detailed. However, research on the metabolism of simpler bromophenols, such as p-bromophenol, indicates that their metabolites can interact with proteins. nih.gov Specifically, p-bromophenol is metabolized in liver microsomes to 4-bromocatechol. nih.gov This catechol can then undergo oxidation to a quinone or semiquinone, which is a reactive species capable of covalently binding to microsomal proteins. nih.gov This process is influenced by the presence of glutathione, which can form a conjugate with the reactive metabolite, thereby preventing protein binding. nih.gov This highlights a potential mechanism for interaction, contingent on the metabolic activation of the phenol (B47542) ring.

Cellular Mechanistic Studies

Induction of Apoptosis Pathways in Cellular Models

While direct studies on this compound are absent, numerous bromophenol derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell models. nih.govnih.govmdpi.comnih.gov Apoptosis is a critical process for maintaining tissue homeostasis, and its induction in cancer cells is a key therapeutic goal. frontiersin.orgmdpi.com The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, which converge on the activation of effector caspases. frontiersin.orgmdpi.com

Several bromophenol derivatives exert their effects primarily through the intrinsic mitochondrial pathway. nih.govnih.govmdpi.com This pathway is regulated by the Bcl-2 family of proteins, where a shift in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) leads to mitochondrial membrane permeabilization. nih.govnih.govmdpi.com This results in the release of cytochrome c, which activates a cascade of caspases, including initiator caspase-9 and effector caspase-3, ultimately leading to cell death. nih.govmdpi.comfrontiersin.org For example, the bromophenol derivative BOS-102 was found to increase the Bax/Bcl-2 ratio, activate caspase-3 and poly (ADP-ribose) polymerase (PARP), and promote cytochrome c release in A549 lung cancer cells. nih.gov Similarly, 2,4,6-Tribromophenol (2,4,6-TBP) and pentabromophenol (B1679275) (PBP) were shown to activate caspase-9 and caspase-3 in human peripheral blood mononuclear cells (PBMCs). mdpi.com

Table 1: Apoptotic Mechanisms of Various Bromophenol Derivatives

Compound Cellular Model Key Mechanistic Findings
BOS-102 Human A549 lung cancer cells Increased Bax/Bcl-2 ratio, activated caspase-3 and PARP, induced cytochrome c release. nih.gov
BOS-93 Human A549 lung cancer cells Increased Bax/Bcl-2 ratio, activated caspase-3 and PARP. nih.gov
2,4,6-Tribromophenol (2,4,6-TBP) Human Peripheral Blood Mononuclear Cells (PBMCs) Activated caspase-9 and caspase-3. mdpi.com
Pentabromophenol (PBP) Human Peripheral Blood Mononuclear Cells (PBMCs) Activated caspase-9 and caspase-3. mdpi.com

| Methylated/Acetylated Bromophenols | Leukemia K562 cells | Triggered apoptosis. nih.gov |

Modulation of Cellular Signal Transduction Cascades (e.g., FAK signaling)

There is no specific evidence linking this compound to Focal Adhesion Kinase (FAK) signaling. However, related bromophenol compounds have been demonstrated to modulate other critical signal transduction cascades, particularly the PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to regulating cell proliferation, survival, and apoptosis. nih.govnih.govnih.gov

The PI3K/Akt pathway is a crucial pro-survival signaling route, and its inhibition can lead to apoptosis. nih.gov The bromophenol derivatives BOS-102 and BOS-93 have been shown to deactivate the PI3K/Akt pathway in human A549 lung cancer cells. nih.govnih.gov Concurrently, these compounds activate the MAPK signaling pathway, which includes key kinases like ERK and p38. nih.govnih.gov Activation of the p38 and JNK arms of the MAPK pathway is often associated with apoptotic responses. nih.gov For instance, the compound 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone was found to suppress the phosphorylation of p38 and JNK in human fibrosarcoma cells. nih.gov This modulation of signaling pathways often occurs downstream of reactive oxygen species (ROS) generation. nih.govnih.gov

Table 2: Modulation of Signaling Pathways by Bromophenol Derivatives

Compound Cellular Model Pathway(s) Modulated Observed Effect
BOS-102 Human A549 lung cancer cells PI3K/Akt pathway, MAPK (p38/ERK) pathway Deactivation of PI3K/Akt, Activation of p38/ERK. nih.gov
BOS-93 Human A549 lung cancer cells PI3K/Akt/mTOR pathway, MAPK (p38/ERK) pathway Deactivation of PI3K/Akt/mTOR, Activation of p38/ERK. nih.gov

| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | Human fibrosarcoma HT1080 cells | MAPK (JNK and p38), NF-κB pathway | Suppression of p38, JNK, and NF-κB phosphorylation. nih.gov |

Influence on Oxidative Stress Pathways and Antioxidant Activity

Bromophenols, a class of compounds found abundantly in marine algae, are widely recognized for their potent antioxidant properties. nih.govrsc.orgnih.govmdpi.comnih.gov This activity is primarily attributed to their ability to scavenge free radicals, which are unstable molecules that can damage macromolecules like DNA, proteins, and lipids. nih.govnih.gov The antioxidant capacity of bromophenols is influenced by their chemical structure, including the presence of hydroxyl groups and bromine atoms. nih.govmdpi.com

The mechanisms of antioxidant action are varied. In lipid environments, the primary antiradical pathway is formal hydrogen transfer. nih.gov In aqueous solutions, deprotonated bromophenols play a key role in radical scavenging. nih.gov Some bromophenols, particularly those with a catechol (1,2-dihydroxybenzene) structure, can also exhibit secondary antioxidant activity by chelating metal ions like Cu(II), which prevents the generation of highly reactive hydroxyl radicals. rsc.org Furthermore, some natural bromophenol compounds can modulate the Nrf2 pathway, a key regulator of cellular antioxidant defenses. nih.gov The induction of apoptosis by some bromophenol derivatives is directly linked to their ability to generate reactive oxygen species (ROS), suggesting they can also act as pro-oxidants under certain conditions, a common feature of many phenolic antioxidants. nih.govnih.gov

Effects on Metabolic Pathways and Lipid Metabolism

Direct studies on the effects of this compound on metabolic pathways and lipid metabolism are not available. However, research into the metabolism of related compounds provides some clues. The metabolism of p-bromophenol in the liver involves hydroxylation to form 4-bromocatechol. nih.gov Studies on the psychoactive drug 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) show that its metabolism involves oxidative deamination and demethylation. nih.govnih.gov For instance, incubation of 2C-B with human hepatocytes led to the production of 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol, a molecule with a similar substitution pattern to the target compound. nih.gov

In the context of lipid metabolism, there is evidence that the bromide ion itself can influence lipid accumulation. nih.gov In mouse primary hepatocytes, bromide was found to decrease lipid accumulation induced by free fatty acids and increase fatty acid oxidation. nih.gov This effect was mediated through the activation of PPARα (Peroxisome proliferator-activated receptor alpha), a key regulator of lipid metabolism. nih.gov While this study focuses on the inorganic ion, it raises questions about the potential metabolic roles of organically bound bromine.

Antibiofilm Activity and Quorum Sensing Inhibition Mechanisms

The compound this compound is a member of the bromophenol class of molecules, which have garnered significant interest for their biological activities, including their potential to combat bacterial biofilms and interfere with quorum sensing (QS) communication systems. acs.orgnih.govnih.gov While direct studies on the specific mechanisms of this compound are not extensively detailed in current literature, the antibiofilm and quorum sensing inhibition mechanisms can be inferred from the activities of structurally related bromophenols and halogenated compounds.

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. nih.govmdpi.com The disruption of biofilms is a key strategy in overcoming persistent infections. Bromophenol derivatives have demonstrated the ability to inhibit biofilm formation in various pathogenic bacteria. acs.orgnih.gov The proposed mechanisms for this antibiofilm activity are often linked to the disruption of quorum sensing.

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in a population-density-dependent manner, regulating processes such as virulence factor production and biofilm formation. nih.gov Halogenated compounds, particularly brominated furanones, have been shown to be effective inhibitors of quorum sensing. nih.gov These molecules can act as antagonists to the signal receptors, such as LuxR-type proteins, thereby preventing the binding of the natural acyl-homoserine lactone (AHL) signaling molecules. nih.gov This disruption of the signaling cascade leads to the downregulation of genes responsible for biofilm maturation and virulence.

For phenolic compounds, the mechanism of antibiofilm activity can also involve the modulation of bacterial surface properties, reducing initial attachment, and the interference with the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm. Recent studies on bromophenol derivatives have shown that they can inhibit biofilm formation in strains of Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA). acs.orgnih.govnih.gov

The following table summarizes the observed antibiofilm activities of various related phenolic and brominated compounds against pathogenic bacteria, providing a basis for the expected activity of this compound.

Compound/Compound ClassTarget Organism(s)Observed EffectPotential Mechanism of Action
Bromophenol Derivatives Staphylococcus aureus, MRSA, Pseudomonas aeruginosaInhibition of biofilm formation, reduction in pyocyanin (B1662382) production, and swarming motility. acs.orgnih.govnih.govDisruption of quorum sensing pathways, interference with virulence factor regulation.
Halogenated Furanones Pseudomonas aeruginosa, Vibrio harveyiInhibition of QS-regulated gene expression, prevention of surface colonization. nih.govCompetitive binding to AHL signal receptors.
Salicylaldehyde and Vanillin (B372448) Staphylococcus aureusHigh antibiofilm activity. mdpi.comDownregulation of genes involved in biofilm formation (e.g., ica-A, clf-A, fnb-A). mdpi.com

Structure-Mechanism Relationship Elucidation

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features can be identified as:

Aromatic Ring: The benzene (B151609) ring serves as a rigid scaffold for the appended functional groups, allowing for specific spatial orientations. It can also participate in hydrophobic and π-stacking interactions with biological targets.

Hydrogen Bond Donors: The phenolic hydroxyl group (-OH) and the hydroxymethyl group (-CH₂OH) are potent hydrogen bond donors. This feature is crucial for interaction with amino acid residues in the active sites of enzymes or receptor proteins.

Hydrogen Bond Acceptors: The oxygen atoms of the phenolic hydroxyl, hydroxymethyl, and methoxy (B1213986) groups can all act as hydrogen bond acceptors.

Hydrophobic/Halogen Bonding Region: The bromine atom introduces a region of hydrophobicity and has the potential to engage in halogen bonding, a specific type of non-covalent interaction that can be important for ligand-receptor binding.

The combination of these features creates a molecule with the potential to interact with multiple sites on a biological target, which can contribute to its inhibitory activity.

Role of Halogen, Hydroxymethyl, and Methoxy Substituents in Biological Activity

The individual substituents on the phenolic ring play distinct and sometimes synergistic roles in determining the biological activity of this compound.

Hydroxymethyl Substituent: The hydroxymethyl group (-CH₂OH) adds polarity to the molecule and provides an additional site for hydrogen bonding. This can be critical for the interaction with specific amino acid residues in a target protein, potentially increasing the specificity and potency of the compound. Its presence can also influence the solubility of the molecule.

Methoxy Substituent: The methoxy group (-OCH₃) is a common feature in many biologically active natural products, including guaiacol (B22219) and its derivatives. nih.govgoogle.com It is an electron-donating group that can modulate the electronic properties of the aromatic ring and the acidity of the phenolic hydroxyl group. The methoxy group can also influence the lipophilicity of the compound, which affects its ability to cross bacterial cell membranes. In some phenolic compounds, the presence of methoxy groups has been shown to impact antibacterial activity.

The interplay of these substituents—the electron-withdrawing nature of the bromine, the hydrogen bonding capacity of the hydroxyl and hydroxymethyl groups, and the electronic and steric influence of the methoxy group—collectively defines the pharmacodynamic and pharmacokinetic properties of this compound.

SubstituentPotential Role in Biological Activity
Bromo Enhances lipophilicity, participates in halogen bonding, modifies electronic properties of the ring, often associated with increased antimicrobial and antibiofilm activity. acs.orgnih.gov
Hydroxymethyl Increases polarity, provides additional hydrogen bonding sites for target interaction.
Methoxy Modulates electronic properties and lipophilicity, influences membrane permeability, common in bioactive natural phenols. nih.gov
Phenolic Hydroxyl Acts as a key hydrogen bond donor and acceptor, crucial for interaction with many biological targets.

Applications of 4 Bromo 5 Hydroxymethyl 2 Methoxyphenol As a Research Tool and Synthetic Intermediate

Development of Chemical Probes and Labels

Creation of Affinity Probes for Target Identification Studies

Affinity probes are essential tools for identifying the biological targets of small molecules and elucidating their mechanisms of action. The structure of 4-Bromo-5-(hydroxymethyl)-2-methoxyphenol is well-suited for its development into such probes, particularly photoaffinity probes.

The bromine atom on the aromatic ring can serve as a photo-reactive group. Upon exposure to UV light of a specific wavelength, the carbon-bromine bond can undergo homolytic cleavage to generate a highly reactive radical species. This radical can then form a covalent bond with nearby amino acid residues within the binding site of a target protein. This process, known as photoaffinity labeling, permanently attaches the probe to its target, enabling subsequent isolation and identification of the protein. Research has demonstrated the utility of bromo-substituted compounds, such as 5-bromo-2'-deoxyuridine, in photoaffinity labeling experiments to successfully crosslink with and identify protein targets. nih.gov

The phenolic hydroxyl and hydroxymethyl groups of this compound provide convenient handles for chemical modification. These sites can be used to attach a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a radioactive isotope, which is crucial for the detection and isolation of the covalently labeled target protein. nih.gov Furthermore, these functional groups can be modified to modulate the affinity and selectivity of the probe for its intended biological target.

Potential in Materials Science as a Monomer or Scaffold for Polymers and Other Advanced Materials

The bifunctional nature of this compound, possessing both a hydroxyl and a hydroxymethyl group, makes it a promising candidate as a monomer or a scaffolding unit for the synthesis of novel polymers and advanced materials.

Functionalized phenols are recognized as valuable building blocks for creating polymers with tailored properties. The hydroxyl and hydroxymethyl groups of this compound can participate in various polymerization reactions. For instance, they can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The presence of the methoxy (B1213986) group can influence the physical properties of the resulting polymer, such as its solubility and thermal stability.

Moreover, the bromine atom offers a site for further functionalization or cross-linking. This could be exploited to create cross-linked polymer networks with enhanced mechanical strength or to introduce specific functionalities into the material. For example, the bromine atom could be a site for transition metal-catalyzed cross-coupling reactions to append other chemical moieties. A study detailing the conversion of the closely related compound 2-Bromo-5-hydroxy-4-methoxybenzenemethanol to 4-Bromo-5-(chloromethyl)-2-methoxyphenol highlights the reactivity of the hydroxymethyl group, which can be readily transformed into a more reactive leaving group for subsequent nucleophilic substitution reactions in polymer synthesis.

The incorporation of this bromophenol unit into a polymer backbone could also impart specific properties to the resulting material, such as flame retardancy, a known characteristic of some brominated compounds, or potential antioxidant properties associated with phenolic structures.

Future Research Directions and Unexplored Avenues for 4 Bromo 5 Hydroxymethyl 2 Methoxyphenol Research

Development of Asymmetric Synthetic Routes for Enantiopure Derivatives

The presence of a hydroxymethyl group attached to the aromatic ring introduces the possibility of creating a stereogenic center upon further modification, making the development of asymmetric synthetic routes a critical research direction. The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov

Future research should focus on establishing efficient and stereoselective methods to produce enantiopure derivatives of 4-Bromo-5-(hydroxymethyl)-2-methoxyphenol. One promising approach is the use of chiral catalysts in reactions involving the benzylic alcohol. rsc.orgrsc.org For instance, enantioselective oxidation of the hydroxymethyl group to an aldehyde, followed by the addition of a nucleophile in the presence of a chiral ligand, could yield a chiral secondary alcohol with high enantiomeric excess. ddugu.ac.in Another avenue involves the enzymatic resolution of a racemic mixture of derivatives, where an enzyme selectively acylates one enantiomer, allowing for the separation of the two.

Potential Asymmetric Synthesis Strategy Catalyst/Reagent Expected Outcome
Kinetic ResolutionLipase (B570770)Separation of enantiomers
Asymmetric OxidationChiral TEMPO derivativeEnantiomerically enriched aldehyde
Asymmetric ReductionChiral borane (B79455) reagentEnantiomerically enriched alcohol

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To fully understand the biological activities of this compound and its future derivatives, a comprehensive elucidation of their mechanisms of action at the molecular level is necessary. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform to achieve this. nih.govnih.gov These approaches provide a holistic view of the cellular response to a compound, moving beyond a single target to a systems-level understanding. nih.gov

For example, transcriptomic analysis (e.g., RNA-seq) could identify genes whose expression is altered in response to treatment with the compound, offering clues about the signaling pathways involved. nih.gov Proteomics can then validate these findings at the protein level and identify post-translational modifications. nih.gov Metabolomics would reveal changes in the cellular metabolic profile, providing insights into the functional consequences of the compound's activity. nih.gov By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action. nih.gov

Omics Technology Information Gained Potential Application
TranscriptomicsChanges in gene expressionIdentifying affected cellular pathways
ProteomicsChanges in protein expression and modificationsValidating gene expression data and identifying protein targets
MetabolomicsChanges in metabolite levelsUnderstanding the functional impact on cellular metabolism

Rational Design of Derivatives with Enhanced Target Selectivity and Potency

The structural backbone of this compound provides a versatile scaffold for the rational design of new derivatives with improved biological properties. researchgate.net Issues such as poor oral bioavailability, rapid metabolism, and potential toxicity can often hinder the therapeutic application of phenolic compounds. nih.gov Medicinal chemistry strategies, including bioisosteric replacement and structure-activity relationship (SAR) studies, can be employed to overcome these challenges. nih.gov

Future research should focus on systematically modifying the functional groups of the parent compound. For instance, the phenolic hydroxyl group could be replaced with other hydrogen bond donors and acceptors to explore their impact on target binding and pharmacokinetic properties. nih.gov The bromine atom offers a site for cross-coupling reactions to introduce diverse substituents, potentially enhancing potency and selectivity. chemindigest.com The hydroxymethyl group can be derivatized to form esters, ethers, or amides, which can modulate the compound's solubility and metabolic stability. researchgate.net These rationally designed derivatives can then be screened for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. gsconlinepress.comnih.gov

Structural Modification Rationale Potential Outcome
Phenolic OH modificationImprove pharmacokinetic propertiesEnhanced oral bioavailability and metabolic stability
Bromine atom derivatizationExplore structure-activity relationshipsIncreased potency and target selectivity
Hydroxymethyl group derivatizationModulate physicochemical propertiesImproved solubility and cell permeability

Exploration of Novel Catalytic Applications and Material Science Innovations

Beyond its potential biological applications, the chemical structure of this compound suggests its utility in catalysis and material science. The presence of both a halogen atom and a hydroxyl group on the aromatic ring makes it a candidate as a precursor for novel ligands and catalysts. For example, the phenolic hydroxyl group could coordinate with a metal center, while the rest of the molecule provides a specific steric and electronic environment.

In material science, brominated phenols have been historically used as flame retardants. nih.goveuropa.eu While the environmental persistence of some brominated compounds is a concern, the specific structure of this compound might allow for its incorporation into polymers in a way that minimizes leaching. The hydroxyl and hydroxymethyl groups could serve as reactive sites for polymerization, leading to new materials with tailored properties. Future research could explore the synthesis of polyesters or polyethers incorporating this molecule and evaluate their thermal stability and flame-retardant characteristics.

Synergistic Application of Advanced Computational and Experimental Methodologies

The advancement of both computational chemistry and experimental techniques offers a powerful synergistic approach to accelerate the research and development of new molecules. acs.orgnih.gov This is particularly relevant for a compound like this compound, where a vast chemical space of potential derivatives can be explored. Computational methods, such as Density Functional Theory (DFT) and molecular docking, can be used to predict the properties and biological activities of virtual derivatives, helping to prioritize the most promising candidates for synthesis. falconediting.comwikipedia.org

This in silico screening significantly reduces the time and resources required for experimental work. falconediting.com The predictions from computational studies can then be validated through targeted experiments. For instance, if docking studies suggest a high affinity for a particular enzyme, this can be tested experimentally through in vitro assays. This iterative cycle of computational prediction and experimental validation allows for a more efficient and rational exploration of the chemical space, ultimately leading to the discovery of novel compounds with desired properties. acs.orgnih.gov

Methodology Application Synergy
Computational ChemistryPredict properties, biological activity, and reaction mechanismsGuides experimental design and prioritizes synthetic targets
Experimental ChemistrySynthesize and test prioritized compoundsValidates computational predictions and provides data for model refinement

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.